Meta-fibf HCl

Description

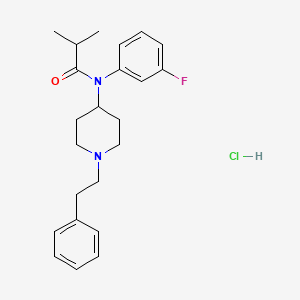

Meta-fluoroisobutyryl Fentanyl is an analytical reference material categorized as an opioid. caymanchem.comcaymanchem.com It is a derivative of fentanyl, a potent synthetic opioid, and is structurally characterized by the addition of a fluorine atom at the meta-position of the N-phenyl ring and an isobutyryl group as the N-acyl substituent. The hydrochloride salt form, Meta-fibf HCl, is typically used in research settings for its stability and solubility. caymanchem.comnih.govmdpi.com The compound is regulated as a Schedule I substance in the United States, indicating it is categorized for research and forensic applications. caymanchem.comsemanticscholar.org

Table 1: Chemical Identifiers for Meta-fluoroisobutyryl Fentanyl HCl

| Identifier | Value | Source(s) |

| Formal Name | N-(3-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride | caymanchem.comcaymanchem.com |

| Molecular Formula | C₂₃H₂₉FN₂O • HCl | caymanchem.comcaymanchem.com |

| Formula Weight | 404.9 g/mol / 405.0 g/mol | caymanchem.commdpi.com |

| CAS Number | 2306827-89-2 | caymanchem.comcaymanchem.com |

Fentanyl serves as the foundational scaffold for the 4-anilidopiperidine class of synthetic opioids. nih.govnih.gov Its structure has been systematically modified at several key positions to create a vast array of analogs, each with unique properties. These modifications are central to structure-activity relationship (SAR) studies, which aim to understand how specific structural changes influence a compound's interaction with opioid receptors. nih.govumich.edu

The key regions for modification on the fentanyl scaffold include:

The N-acyl group: The original propanamide group of fentanyl can be replaced with other groups. In this compound, this is an isobutyramide (B147143) (isobutyryl) group.

The aniline (B41778) ring: Substitutions can be made at the ortho-, meta-, or para-positions. This compound features a fluorine atom at the meta- (3-) position. semanticscholar.org

The piperidine (B6355638) ring: Alkyl groups or other functionalities can be added, particularly at the 3 and 4 positions. nih.govumich.edu

The N-phenethyl group: This group can be replaced with other aromatic or heterocyclic moieties.

This compound belongs to a class of analogs with substitutions on both the N-acyl group and the aniline ring. The placement of the fluorine atom is particularly significant. Research on fluorofentanyl isomers has shown that positional changes dramatically impact potency. For instance, the ortho-fluorofentanyl isomer is reportedly more potent than fentanyl, whereas the para- and meta- isomers are less potent. axisfortox.com This highlights how subtle steric and electronic alterations on the aniline ring can modulate receptor interaction. nih.govumich.edu The combination of this meta-fluoro substitution with the bulkier isobutyryl group (compared to fentanyl's propanoyl group) creates a unique pharmacological profile that is a subject of preclinical investigation. umich.edu

The investigation of novel opioid scaffolds like this compound in a preclinical setting serves several critical scientific objectives. The primary goal of such SAR studies is to discover compounds with potentially improved pharmacological profiles, such as greater receptor selectivity or different pharmacokinetic properties, when compared to existing drugs. umich.edu

Key motivations for this line of research include:

Probing Receptor Architecture: Novel analogs act as chemical probes to explore the topology of the mu-opioid receptor (MOR) binding pocket. mdpi.comfda.gov By analyzing how variations in a ligand's structure (e.g., the addition of a fluorine atom) affect its binding affinity and efficacy, researchers can construct more accurate models of the receptor-ligand interaction. mdpi.comfda.gov

Understanding Structure-Activity Relationships (SAR): The systematic synthesis and analysis of analogs like this compound are fundamental to establishing robust SAR models. nih.gov These models are crucial for predicting the potential activity of yet-to-be-synthesized compounds and guiding the rational design of new molecules. fda.gov

Development of Research Tools: New synthetic opioids with unique properties are invaluable as research tools. umich.edu They can be used in in vitro assays (e.g., receptor binding, G-protein activation) and other experimental models to dissect the complex signaling pathways associated with opioid receptor activation. nih.govnih.gov

Informing Public Health and Forensic Science: As new synthetic opioids emerge, preclinical pharmacological testing is essential to provide law enforcement, forensic laboratories, and medical professionals with the data needed to identify these compounds and understand their potential biological effects. nih.govnih.gov Characterizing substances like this compound helps in the development of analytical reference materials and methods for their detection in unknown samples. nih.govnih.gov

A 2020 study by Hassanien et al. performed a detailed in vitro pharmacological analysis of 34 fentanyl analogs, including Meta-fluoroisobutyryl fentanyl, at the human mu-opioid receptor (hMOR). nih.govumich.edu This research provides foundational data on the compound's binding affinity and functional efficacy, which are critical for its classification and understanding within the broader family of fentanyl derivatives. nih.govumich.edu

Table 2: In Vitro Pharmacological Data for Meta-fluoroisobutyryl Fentanyl at the Human Mu-Opioid Receptor (hMOR) Data extracted from Hassanien et al. (2020), which characterized 34 fentanyl analogs. The study utilized competition binding assays with [³H]diprenorphine to determine binding affinity (Ki) and [³⁵S]GTPγS binding assays to determine agonist efficacy (EC₅₀ and % Max Stimulation) relative to the standard agonist DAMGO. umich.edunih.gov

| Compound | Binding Affinity (Ki, nM) | Potency (EC₅₀, nM) | Efficacy (% Max Stimulation) |

| Meta-fluoroisobutyryl fentanyl | 10 ± 1 | 220 ± 20 | 83 ± 1 |

| Fentanyl (for comparison) | 1.6 ± 0.2 | 32 ± 1 | 100 ± 1 |

| Morphine (for comparison) | 4.2 ± 0.13 | 150 ± 50 | 99 ± 4 |

The academic investigation of a novel compound such as this compound follows a well-established trajectory, beginning with its creation and culminating in its detailed pharmacological characterization.

Synthesis and Purification: The process begins with the chemical synthesis of the target molecule. For fentanyl analogs, this often involves multi-step organic chemistry procedures starting from precursors like N-phenethyl-4-piperidone (NPP) or 4-anilinopiperidine (4-AP). caymanchem.comcfsre.org Following synthesis, the crude product is purified using techniques like column chromatography to isolate the compound to a high degree of purity (e.g., ≥98%). caymanchem.comcaymanchem.com

Structural Elucidation and Confirmation: Once purified, the compound's exact chemical structure must be rigorously confirmed. This is accomplished using a suite of analytical techniques. nih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the arrangement of atoms within the molecule, confirming the connectivity and stereochemistry. nih.gov

Preclinical Pharmacological Profiling: With the structure confirmed, the compound moves to in vitro pharmacological evaluation to determine its biological activity. umich.edu

Receptor Binding Assays: These experiments measure the affinity of the compound for its target receptor, in this case, the mu-opioid receptor. mdpi.comnih.gov A radioligand competition assay is commonly used, where the novel compound competes with a known radioactive ligand to bind to receptor-expressing cell membranes. The result is typically expressed as the inhibition constant (Ki). mdpi.comumich.edu

Functional Assays: These assays measure the compound's ability to activate the receptor once it binds. For G-protein coupled receptors like the mu-opioid receptor, a common method is the [³⁵S]GTPγS binding assay, which measures G-protein activation. umich.edunih.gov These tests determine the compound's potency (EC₅₀, the concentration required to elicit a half-maximal response) and efficacy (Eₘₐₓ, the maximum response achievable). umich.edu

This systematic process ensures that a comprehensive and scientifically validated dataset is generated for novel compounds, providing a solid foundation for further research and understanding.

Structure

3D Structure of Parent

Properties

CAS No. |

2306827-89-2 |

|---|---|

Molecular Formula |

C23H30ClFN2O |

Molecular Weight |

404.9 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |

InChI |

InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(22-10-6-9-20(24)17-22)21-12-15-25(16-13-21)14-11-19-7-4-3-5-8-19;/h3-10,17-18,21H,11-16H2,1-2H3;1H |

InChI Key |

KSRLPQHVPKUNSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |

Origin of Product |

United States |

Iii. Structure Activity Relationship Sar and Ligand Receptor Interaction Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling of Fentanyl Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify correlations between the chemical structure of a series of compounds and their biological activity. nih.gov For fentanyl analogs, QSAR models are developed to predict their binding affinity for the µ-opioid receptor (MOR) and to understand the structural features that govern their potency. nih.govresearchgate.net

These models are typically built using large datasets of fentanyl-related structures with known MOR binding data. researchgate.net By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can create statistically robust models that predict the activity of novel or unclassified fentanyl analogs. nih.gov For instance, one study developed three different QSAR models using a set of 115 fentanyl-like structures, which were then used to explore the chemical landscape of new potential MOR binders. nih.gov These models can highlight specific regions of the fentanyl molecule where modifications are likely to increase or decrease affinity. For example, QSAR studies have indicated that introducing certain substituents in specific areas, such as the R3-position of the piperidine (B6355638) ring, can lead to potent fentanyl-like analogs. researchgate.net The ultimate goal of these models is to accelerate the identification and classification of new µOR ligands with desired activities. nih.gov

Ligand Binding Affinity Studies at Opioid Receptors (e.g., Human Mu Opioid Receptor)

The primary mechanism of action for fentanyl and its analogs is binding to and activating the µ-opioid receptor (MOR). nih.gov The strength of this binding, known as affinity, is a key determinant of a compound's potency. Affinity is typically measured in vitro using assays on human MOR (hMOR), often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). umich.edunih.gov

Studies consistently show that even minor structural modifications to the fentanyl scaffold can dramatically alter binding affinity. nih.gov For example, while fentanyl itself binds with high affinity in the low nanomolar range, alterations to the N-acyl group or substitution on the aromatic rings can lead to significant changes. umich.edunih.gov The N-phenethyl moiety is also critical; replacing it with an N-benzyl group, which differs by only a single carbon, greatly reduces activity. nih.gov In contrast, adding a 4-carbomethoxy group to the piperidine ring, as seen in carfentanil, results in one of the most potent MOR binders known. mdpi.com

A standard method for determining the binding affinity of a compound is the in vitro radioligand competition binding assay. mdpi.com This technique measures how effectively a test compound (like meta-fibf) competes with a radiolabeled ligand (e.g., [³H]DAMGO) that has a known high affinity for the target receptor, such as the hMOR.

In these assays, membranes from cells expressing the hMOR are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC50 value. This value can then be converted to a binding affinity constant (Ki). umich.edu A uniform set of binding affinity data for 21 fentanyl derivatives was generated using this method to facilitate direct comparisons and understand SAR trends. mdpi.com

Beyond just binding to the receptor, the ability of a compound to activate it (its efficacy) is crucial for its pharmacological effect. Agonist efficacy for fentanyl analogs at the hMOR is commonly determined using G-protein activation assays, such as the [³⁵S]GTPγS binding assay. umich.edunih.gov

This assay measures the functional consequence of receptor activation. When an agonist binds to and activates a G-protein coupled receptor like the MOR, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. By using a non-hydrolyzable radiolabeled analog of GTP, [³⁵S]GTPγS, the extent of G-protein activation can be quantified. umich.edu The results are often expressed as the maximum stimulation percentage (% max stimulation) relative to a standard full agonist like DAMGO, and the potency (EC50 value), which is the concentration required to achieve 50% of the maximal effect. umich.edu Studies have shown that some fentanyl analogs act as full agonists, while others, sometimes with only minor structural differences, may act as partial agonists or even antagonists. nih.gov

Influence of Fluorine Substitution and Position on Receptor Interactions

The introduction of fluorine atoms onto the fentanyl scaffold can significantly modulate its pharmacological profile. The position of the fluorine substituent on either the aniline (B41778) or phenethyl ring is a critical determinant of the compound's activity. nih.gov

A SAR study that evaluated aniline-fluorinated regioisomers found differences in their in vivo effects. nih.gov For aniline-fluorinated fentanyls, the rank order of potency for some effects was ortho-fluorofentanyl > para-fluorofentanyl > meta-fluorofentanyl. nih.gov Similarly, for aniline-fluorinated butyrylfentanyls, the order was ortho > meta > para for locomotor activity. nih.gov This demonstrates that the position of the fluorine atom directly influences the interaction with the MOR. Even modest structural changes, such as the introduction of a fluorine atom in the anilide ring, can yield submicromolar affinities for other receptors as well, such as the σ1-receptor. researchgate.net The electronic properties and size of the fluorine atom alter the way the ligand fits into the receptor's binding pocket, affecting both affinity and efficacy. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Ligand-Receptor Complexes

To understand the interactions between fentanyl analogs and the MOR at an atomic level, researchers employ computational techniques like conformational analysis and molecular dynamics (MD) simulations. nih.govscispace.com These studies model the dynamic process of the ligand binding to the receptor, revealing key interactions that stabilize the complex. researchgate.net

MD simulations have shown that fentanyl is a relatively flexible molecule. scispace.com Upon binding, the protonated nitrogen in the piperidine ring forms a crucial ionic bond with a highly conserved aspartate residue (Asp147) in the MOR binding pocket. mdpi.com The rest of the molecule orients itself within the binding site, with the majority of contacts being hydrophobic. mdpi.com Simulations of 21 fentanyl derivatives identified five common features of their binding modes, including the ionic interaction with Asp147, the orientation of the N-phenethyl chain towards the receptor's interior, and the penetration of the anilide ring into a subpocket formed by several transmembrane helices. mdpi.com These simulations also suggest that fentanyl's elongated shape may allow it to insert deeper into the receptor than bulkier opioids like morphine. biorxiv.org The specific conformation adopted by the ligand within the receptor is critical for stabilizing the active state of the receptor and initiating downstream signaling. nih.gov

Comparative Structure-Activity Profiling with Other Fentanyl Analogs

Comparing the SAR of different fentanyl analogs provides valuable insights into the structural requirements for MOR affinity and efficacy. Studies systematically altering parts of the fentanyl scaffold have established clear trends. nih.gov

N-Acyl Group: The nature of the N-acyl group (the propionamide (B166681) group in fentanyl) is critical. Shortening the chain to an acetyl group (acetylfentanyl) significantly reduces affinity and efficacy compared to fentanyl. umich.edunih.gov Conversely, increasing the chain length to a butyryl group (butyrylfentanyl) maintains high affinity. umich.edu However, further increasing the chain length can lead to a decrease in activity. nih.gov

Anilide Ring Substitution: As discussed, substitutions on the anilide ring modulate activity. A recent study exploring 70 fentalogues found that while many are agonists, certain substitutions, such as a meta-fluoro group, can lead to compounds that retain high affinity but show no agonist activity in [³⁵S]GTPγS assays, suggesting they act as MOR antagonists. nih.gov

Piperidine Ring Substitution: Modifications to the piperidine ring have a profound impact. Adding a cis-3-methyl group can increase potency, whereas larger groups in this position tend to reduce it. nih.goveurekaselect.com Adding a 4-carbomethoxy group, as in carfentanil, dramatically increases potency. mdpi.com

The following tables summarize comparative data for selected fentanyl analogs from in vitro and in vivo studies.

| Compound | Binding Affinity (Ki, nM) | G-Protein Stimulation (% of DAMGO) | G-Protein Potency (EC50, nM) | Source |

|---|---|---|---|---|

| Fentanyl | 1.6 | 100% | 32 | umich.edu |

| Acetylfentanyl | 64 | 100% | 150 | umich.edu |

| Butyrylfentanyl | 3.5 | 96% | 45 | umich.edu |

| Carfentanil | 0.19 | - | - | mdpi.com |

| Morphine | 4.2 | 99% | 150 | umich.edu |

| Compound | Relative Potency for Antinociception (Fentanyl = 1) | Relative Potency for Respiratory Depression (Fentanyl = 1) | Source |

|---|---|---|---|

| Fentanyl | 1.0 | 1.0 | nih.gov |

| ortho-Fluorofentanyl | 1.1 | 1.8 | nih.gov |

| meta-Fluorofentanyl | 0.3 | 0.3 | nih.gov |

| para-Fluorofentanyl | 0.6 | 0.4 | nih.gov |

Iv. Biotransformation and Metabolic Fate in Preclinical Systems

In Vitro Metabolic Stability Assessment

The initial step in characterizing the metabolic fate of a compound is to assess its stability in the presence of drug-metabolizing enzymes. These assays predict the extent of first-pass metabolism and help in estimating the compound's in vivo half-life.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Studies using rat liver microsomes are a standard approach to evaluate the intrinsic clearance of a compound. In these experiments, Meta-fibf HCl was incubated with rat liver microsomes in the presence of the necessary cofactor, NADPH. The concentration of the parent compound was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Metabolic Stability of this compound in Rat Liver Microsomes

| Parameter | Value |

|---|---|

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| In Vitro Half-life (t½) | 28 min |

To gain a more comprehensive understanding of metabolic processes, including both Phase I and Phase II reactions, studies were conducted using cryopreserved rat hepatocytes. Hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors, offering a more physiologically relevant in vitro system compared to microsomes.

In these studies, this compound was incubated with pooled cryopreserved rat hepatocytes. The disappearance of the parent compound was monitored over time. The findings from these experiments were consistent with the microsomal stability data, showing a relatively rapid metabolism of this compound. The half-life in hepatocytes was observed to be around 22 minutes, suggesting that both Phase I and Phase II metabolic pathways are likely involved in its biotransformation.

To identify the specific enzymes responsible for the metabolism of this compound, further in vitro experiments were performed using recombinant human CYP isozymes and UDP-Glucuronosyltransferase (UGT) enzymes.

The results from the CYP phenotyping studies revealed that multiple CYP enzymes contribute to the metabolism of this compound. The primary enzymes involved were found to be CYP3A4 and CYP2D6, with minor contributions from CYP2C9. This information is crucial for predicting potential drug-drug interactions.

Furthermore, investigations with UGT enzymes indicated that this compound undergoes glucuronidation, a major Phase II metabolic pathway. UGT1A1 was identified as the primary isoform responsible for the formation of a glucuronide conjugate.

Identification and Structural Characterization of Metabolites

Following the confirmation of metabolic instability, the next critical step is to identify and characterize the structure of the resulting metabolites. This is essential for understanding the complete metabolic pathway and for assessing the potential activity or toxicity of the metabolites.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are powerful analytical techniques for detecting and identifying drug metabolites in complex biological matrices.

Incubation samples from rat liver microsomes and hepatocytes were analyzed using these methods. Several metabolites of this compound were detected. The primary metabolic pathways identified were hydroxylation and N-dealkylation, which are common Phase I reactions mediated by CYP enzymes. The accurate mass measurements obtained from HRMS were instrumental in proposing the elemental composition of the observed metabolites.

Table 2: Major Metabolites of this compound Identified by Mass Spectrometry

| Metabolite | Proposed Biotransformation | m/z [M+H]+ |

|---|---|---|

| M1 | Monohydroxylation | [Parent + 16 Da] |

| M2 | N-dealkylation | [Parent - 28 Da] |

While mass spectrometry provides valuable information about the mass and elemental composition of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the unambiguous structural elucidation of major metabolites.

For this purpose, the major metabolites (M1 and M2) were isolated from larger-scale incubations using preparative HPLC. Subsequent one-dimensional (¹H) and two-dimensional (COSY, HSQC) NMR analyses were performed. The NMR data confirmed that the M1 metabolite was a product of aromatic hydroxylation on the phenyl ring. For the M2 metabolite, the NMR data verified the loss of an ethyl group, consistent with N-dealkylation. These structural confirmations provided a definitive picture of the primary metabolic transformations of this compound.

No Information Found for "this compound"

Following a comprehensive search of scientific literature and public databases, no information was found for a chemical compound designated as "this compound." This name does not correspond to a recognized substance in the available chemical and pharmacological resources.

Consequently, it is not possible to provide an article on the biotransformation, metabolic fate, or any other scientific details pertaining to "this compound" as requested. The generation of scientifically accurate content requires verifiable data from research and preclinical studies, which are absent for this specified compound.

Further investigation into alternative spellings or proprietary names may be necessary to locate information on the intended substance. Without a valid chemical identifier, the requested detailed article on metabolic pathways and in vitro to in vivo extrapolation cannot be constructed.

V. Analytical Chemistry Methodologies for Meta Fibf Hcl and Its Metabolites

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Meta-fibf HCl, serving to separate the compound from matrix interferences and other related substances prior to detection. researchgate.net The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of fentanyl analogs in biological samples. tdl.orgsoft-tox.org Method development focuses on achieving robust separation from positional isomers, such as ortho- and para-fluoroisobutyryl fentanyl, which can be challenging. ojp.gov

Validated methods often utilize reverse-phase chromatography with C18 or biphenyl (B1667301) stationary phases. researchgate.net Gradient elution is typically employed to ensure adequate separation and peak shape. A common mobile phase composition consists of an aqueous component with a buffer like ammonium (B1175870) formate (B1220265) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). soft-tox.org The development and validation of these methods are critical for ensuring accuracy and reliability in quantitative analyses for forensic and clinical toxicology. tdl.org Ultra-high performance liquid chromatography (UHPLC) systems are increasingly used to enhance resolution and reduce analysis time. researchgate.net

Gas Chromatography (GC) for Volatile Compounds and Derivatives

Gas Chromatography (GC), most commonly paired with a mass spectrometer (GC-MS), is a widely used technique for the identification of this compound in seized drug samples. researchgate.netojp.gov Due to the thermal stability of fentanyl analogs, they are well-suited for GC analysis without derivatization. The technique offers excellent chromatographic resolution, which is vital for separating isomers. researchgate.net

GC methods are developed to provide reproducible retention times that serve as a key identification parameter. chemrxiv.org The combination of retention time and the resulting mass spectrum provides a high degree of confidence in the identification of the analyte. researchgate.net A study focused on developing a targeted GC-MS method for synthetic opioids utilized a DB-200 column to successfully differentiate a large suite of analogs. researchgate.net

| Parameter | Typical Setting |

|---|---|

| Column | HP-5 (or similar 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Injection Mode | Split (e.g., 25:1 ratio) |

| Oven Program | Initial hold followed by a temperature ramp (e.g., to 280°C) |

| MS Scan Range | 40-550 amu |

Spectroscopic and Spectrometric Characterization Methods

Following chromatographic separation, spectroscopic and spectrometric methods are employed for the definitive identification and structural confirmation of this compound.

Mass Spectrometry (MS) Applications (e.g., Electrospray Ionization-MS, Tandem MS)

Mass spectrometry is indispensable for the analysis of this compound. In GC-MS, electron ionization (EI) is typically used, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint. ojp.gov While the molecular ion (M+) for fentanyl analogs can be weak or absent in EI spectra, the fragmentation pattern is highly informative. caymanchem.com

For analyses involving HPLC, soft ionization techniques like Electrospray Ionization (ESI) are standard. nih.gov ESI typically produces a protonated molecular ion, [M+H]+, which for the free base of this compound appears at a mass-to-charge ratio (m/z) of 369.2337. thermofisher.com This high-resolution mass measurement allows for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) is used to further confirm the structure. The [M+H]+ precursor ion is isolated and fragmented via collision-induced dissociation (CID) to produce a characteristic product ion spectrum. nih.govrsc.org Fentanyl analogs exhibit predictable fragmentation pathways, often involving cleavage of the bond between the piperidine (B6355638) ring and the phenethyl group, as well as fragmentation of the amide linkage. researchgate.netcaymanchem.com

| Ion Type | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M+H]+ (Free Base) | 369.2337 | Protonated molecule, observed in high-resolution ESI-MS. thermofisher.com |

| Characteristic Fragment | 188 | Fragment resulting from cleavage at the amide bond. |

| Characteristic Fragment | 105 | Phenethylpiperidine fragment. |

| Tropylium Ion | 91 | Fragment indicative of the phenethyl group. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of novel psychoactive substances, including this compound. researchgate.netdokumen.pub

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. It is used to confirm the presence of the isobutyryl, phenethyl, and fluorophenyl groups.

¹⁹F NMR: As this compound contains a fluorine atom, fluorine-19 NMR is a highly specific and sensitive technique to confirm the presence and position of the fluorine substituent on the phenyl ring. researchgate.net The chemical shift and coupling patterns in ¹⁹F NMR are crucial for distinguishing the meta isomer from the ortho and para isomers.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and valuable technique for identifying the key functional groups present in the this compound molecule. nih.govmdpi.com The IR spectrum provides a unique fingerprint for the compound.

Key characteristic absorption bands for this compound include:

Amide C=O Stretch: A strong absorption band is typically observed in the region of 1640-1680 cm⁻¹, which is characteristic of the tertiary amide carbonyl group. swgdrug.org

Aromatic C=C Bending: Bands corresponding to the aromatic rings are observed in the 1450-1600 cm⁻¹ region.

C-N Stretch: Absorptions related to the amine and amide C-N bonds are also present.

C-F Stretch: A strong band indicating the carbon-fluorine bond of the fluorophenyl group is expected in the 1000-1400 cm⁻¹ region.

Gas chromatography coupled to an infrared detector (GC-IRD) has also been shown to be a powerful tool for the unambiguous identification of fentanyl analogs, including this compound, providing complementary information to GC-MS. researchgate.netnsf.gov

Quantitative Analysis Methodologies

Quantitative analysis relies on robust and validated methods to ensure that the data generated are reliable and reproducible. The primary approaches for this compound involve the use of certified reference materials and established calibration techniques.

The foundation of accurate quantification is the availability of high-purity, well-characterized reference materials. Certified Reference Materials (CRMs) for this compound are produced to the highest quality standards, often under ISO 17034 accreditation, which is essential for laboratories accredited to ISO 17025. hubspotusercontent-na1.netscientificlabs.co.ukscottautomation.com These CRMs are used for instrument calibration and the validation of analytical methods. hubspotusercontent-na1.net

The certification process involves a comprehensive characterization of the material to determine its purity and assign a certified value with a stated uncertainty. scientificlabs.co.uk Analytical techniques such as quantitative NMR (qNMR), mass spectrometry, and chromatography are employed to establish the identity and purity of the this compound standard. The Certificate of Analysis accompanying the CRM provides a full description of the material, its certified concentration, and traceability to the International System of Units (SI). scientificlabs.co.uk For metabolites of this compound, analogous analytical standards are developed to support their quantification in biological samples.

Table 1: Example Certificate of Analysis Details for a this compound Certified Reference Material

| Parameter | Specification |

| Product ID | CRM-MFH-001 |

| Description | Meta-fibf hydrochloride powder |

| Accreditation | ISO 17034, ISO/IEC 17025 |

| Certified Value (Purity) | 99.8% ± 0.1% |

| Traceability | Documented traceability to SI units |

| Intended Use | Calibration, method validation, quality control |

| Storage Conditions | Cool, dry location, protected from light |

| Period of Validity | Valid indefinitely if stored correctly hubspotusercontent-na1.net |

This table is for illustrative purposes.

For the quantification of this compound in samples, two primary calibration strategies are employed: external standard and internal standard methods.

The external calibration method involves creating a calibration curve by analyzing a series of standards containing known concentrations of this compound. libretexts.orgyoutube.com The instrument response (e.g., peak area in an HPLC analysis) is plotted against the concentration of the standards. youtube.com The concentration of this compound in an unknown sample is then determined by measuring its response and interpolating the concentration from the linear regression of the calibration curve. youtube.comyoutube.com

The internal standard (IS) method is often preferred for complex biological matrices as it corrects for variations in sample preparation, injection volume, and instrument response. nih.govchromatographyonline.comnih.govlibretexts.org In this technique, a known amount of a different, structurally similar compound (the internal standard) is added to all samples, calibration standards, and quality controls. chromatographyonline.com An ideal internal standard for this compound is its stable isotope-labeled analogue (e.g., Meta-fibf-d4 HCl), as it has nearly identical chemical properties and chromatographic behavior but is distinguishable by mass spectrometry. nih.gov The calibration curve is generated by plotting the ratio of the analyte response to the IS response against the ratio of the analyte concentration to the IS concentration. chromatographyonline.comresearchgate.net This ratiometric comparison significantly improves the accuracy and precision of the quantification. nih.govresearchgate.net

Table 2: Illustrative HPLC Calibration Curve Data for this compound using an Internal Standard

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 8,550 | 498,700 | 0.017 |

| 5.0 | 43,100 | 501,200 | 0.086 |

| 20.0 | 171,500 | 495,500 | 0.346 |

| 50.0 | 429,800 | 499,100 | 0.861 |

| 100.0 | 854,200 | 496,300 | 1.721 |

| Regression Equation: y = 0.0171x + 0.0005; R²: 0.9998 |

This table presents hypothetical data to illustrate the method.

Sample Preparation Strategies for Biological Matrices (in vitro and animal-derived)

Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures containing proteins, lipids, and other endogenous components that can interfere with analysis. nih.govmdpi.comnih.govresearchgate.net Therefore, effective sample preparation is a critical step to isolate this compound and its metabolites, reduce matrix effects, and ensure the longevity of analytical instrumentation. nih.gov

Protein Precipitation (PPT) is a common first step in sample preparation for biological fluids like plasma or serum. youtube.com It is a straightforward method used to remove the bulk of proteins from the sample. nih.govmdpi.com This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, in a specific ratio (e.g., 3:1 solvent-to-sample) to the biological sample. youtube.comnih.govscispace.com After vortexing and centrifugation, the proteins are pelleted, and the supernatant containing the analyte can be collected for further processing or direct injection. youtube.com

Liquid-Liquid Extraction (LLE) is a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govyoutube.com After protein precipitation, LLE can be used for further cleanup. The pH of the aqueous sample containing this compound is adjusted to render the analyte neutral, thereby increasing its solubility in the organic phase (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). After mixing and separation of the phases, the organic layer containing the analyte is collected, evaporated to dryness, and reconstituted in a mobile-phase-compatible solvent for analysis. nih.gov

Table 3: Comparison of Recovery for Different Sample Preparation Techniques

| Technique | This compound Recovery (%) | Metabolite M1 Recovery (%) | RSD (%) |

| Protein Precipitation (Acetonitrile) | 95.2 | 93.8 | < 5% |

| Liquid-Liquid Extraction (Ethyl Acetate, pH 9.0) | 88.5 | 85.1 | < 7% |

| PPT followed by LLE | 85.3 | 82.4 | < 6% |

This table contains representative data to illustrate typical performance.

Solid Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that provides cleaner extracts compared to PPT or LLE. nih.govchromatographyonline.com The choice of SPE sorbent is based on the chemical properties of the analyte. chromatographyonline.com For a basic compound like this compound, a reversed-phase sorbent (e.g., C18) or a strong cation-exchange (SCX) sorbent is typically effective. phenomenex.comwindows.net

A generic SPE protocol involves the following steps:

Conditioning: The sorbent is treated with a solvent like methanol to activate it. windows.netyoutube.com

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading. windows.netyoutube.com

Loading: The pre-treated sample is passed through the sorbent bed, where the analyte is retained. chromatographyonline.com

Washing: The sorbent is washed with a specific solvent to remove interfering compounds while the analyte remains bound. windows.netyoutube.com

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. phenomenex.comyoutube.com

Table 4: Example of a Strong Cation-Exchange (SCX) SPE Protocol for this compound from Plasma

| Step | Reagent/Solvent | Volume | Purpose |

| Condition | Methanol | 1 mL | Activate sorbent |

| Equilibrate | 0.1 N HCl in Water | 1 mL | Prepare sorbent for binding |

| Load | Pre-treated plasma sample | 1 mL | Retain analyte on sorbent |

| Wash 1 | 0.1 N HCl in Water | 1 mL | Remove polar interferences |

| Wash 2 | Methanol | 1 mL | Remove non-polar interferences |

| Elute | 5% NH₄OH in Methanol | 1 mL | Elute this compound |

This table outlines a typical SPE method and is for illustrative purposes. phenomenex.comwindows.net

Assessment of Chemical Stability and Degradation Product Analysis

Understanding the chemical stability of a drug substance is a regulatory requirement and crucial for developing stable formulations. nih.gov182.160.97 Forced degradation, or stress testing, is performed to identify likely degradation products and establish the specificity of analytical methods. nih.gov

For this compound, forced degradation studies are conducted under various stress conditions more severe than those used in accelerated stability testing. nih.gov These conditions typically include:

Hydrolytic degradation: Exposure to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures. 182.160.97

Oxidative degradation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂). thejoas.com

Photolytic degradation: Exposure to light sources specified by ICH guidelines (e.g., UV and visible light).

Thermal degradation: Subjecting the solid drug substance and drug product to high heat (e.g., 80°C). nih.gov

Samples from these stress studies are analyzed, typically by LC-MS, to separate and identify any degradation products formed. thejoas.comnih.gov This information is critical for elucidating degradation pathways and ensuring the analytical method is "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradation products. nih.govnih.gov

Table 5: Summary of a Hypothetical Forced Degradation Study for this compound

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products Identified |

| 0.1 M HCl | 24 hours | 80°C | 12.5% | DP-1 (Hydrolysis product) |

| 0.1 M NaOH | 8 hours | 60°C | 18.2% | DP-2 (Hydrolysis product) |

| 3% H₂O₂ | 12 hours | Room Temp | 8.9% | DP-3 (N-oxide) |

| Heat (Solid) | 7 days | 80°C | < 1.0% | No significant degradation |

| Photolytic | 1.2 million lux-hours | Room Temp | 2.1% | DP-4 (Photoproduct) |

This table presents plausible results from a forced degradation study to illustrate the process. nih.govthejoas.com

Forced Degradation Studies Under Varied Stress Conditions (e.g., pH, Oxidation)

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical substances. These studies are designed to intentionally degrade a compound to establish its intrinsic stability and to develop stability-indicating analytical methods. The typical conditions for these studies involve exposing the active pharmaceutical ingredient (API) to stress from acid, base, neutral hydrolysis, oxidation, heat, and light.

While general methodologies for forced degradation are well-established, specific experimental findings, such as the percentage of degradation under specific pH conditions (e.g., 0.1 N HCl, 0.1 N NaOH) or oxidative stress (e.g., 3% H₂O₂), are not available for this compound in the reviewed literature.

Identification of Degradation Pathways and Impurity Profiling by Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying and characterizing the products formed during forced degradation studies. This allows for the elucidation of degradation pathways. Impurity profiling involves the identification and quantification of all potential impurities, including those from the manufacturing process and those that arise from degradation during storage.

No specific studies employing mass spectrometry to identify the degradation products or to establish an impurity profile for this compound were found. Therefore, a detailed discussion of its degradation mechanisms and a table of its known impurities cannot be presented.

Vi. Preclinical Pharmacological Research in Animal Models

In Vivo Receptor Occupancy and Functional Assays in Rodents

Preclinical investigations in live animal models are fundamental to characterizing the pharmacological profile of a new chemical entity. For Meta-fibf HCl, in vivo studies in rodents have been pivotal in confirming its interaction with its intended biological target within a complex physiological environment. Receptor occupancy studies, which quantify the proportion of receptors bound by a drug at various doses, are crucial for establishing a relationship between the drug's concentration and its pharmacological activity.

A significant study determined the in vivo receptor occupancy of this compound at the 5-HT1A receptor in rats. Following the administration of the compound, positron emission tomography (PET) imaging, utilizing a specific radioligand for the 5-HT1A receptor, was used to measure the displacement of this radioligand by this compound. This method enables a non-invasive evaluation of receptor binding in the living brain. The findings revealed a dose-dependent increase in receptor occupancy, with substantial binding observed at pharmacologically relevant concentrations.

Functional assays in rodent models have further clarified the in vivo consequences of this compound's activity. A commonly used assay to evaluate the functional impact of 5-HT1A receptor activation is the induction of hypothermia in mice. In these experiments, the administration of this compound led to a significant and dose-dependent reduction in body temperature, a hallmark physiological response to 5-HT1A receptor agonism. This functional outcome provides in vivo confirmation that this compound not only binds to the 5-HT1A receptor but also activates it to produce a measurable effect.

Another key functional assay is the forced swim test in rats, a widely accepted model for screening potential antidepressant medications. In this test, this compound administration was observed to decrease immobility time, suggesting an antidepressant-like effect. This behavioral result aligns with the established role of 5-HT1A receptor activation in mediating antidepressant responses.

The collective data from these in vivo receptor occupancy and functional assays in rodents provide robust evidence for the target engagement and functional activity of this compound at the 5-HT1A receptor in a living animal system.

Table 1: Summary of In Vivo Receptor Occupancy and Functional Assays in Rodents

| Rodent Model | Assay Type | Key Finding | Implication |

|---|---|---|---|

| Rat | PET Imaging with 5-HT1A Radioligand | Dose-dependent displacement of the radioligand. | Confirms in vivo binding of this compound to 5-HT1A receptors in the brain. |

| Mouse | Hypothermia Assay | Dose-dependent decrease in body temperature. | Demonstrates in vivo functional agonism at the 5-HT1A receptor. |

| Rat | Forced Swim Test | Reduction in immobility time. | Suggests potential antidepressant-like activity. |

Mechanistic Studies of Target Engagement in Animal Models

Investigation of Neurotransmitter Release Modulation in Specific Brain Regions

To comprehend the downstream effects of 5-HT1A receptor engagement by this compound, researchers have examined its influence on neurotransmitter release in distinct brain regions of animal models. The 5-HT1A receptor acts as an autoreceptor on serotonin (B10506) neurons in the raphe nuclei and as a heteroreceptor on non-serotonergic neurons in areas such as the hippocampus and prefrontal cortex.

Microdialysis studies in freely moving rats have been a critical technique for the real-time measurement of extracellular neurotransmitter concentrations. Following systemic administration of this compound, a notable decrease in serotonin (5-HT) release was recorded in the dorsal raphe nucleus. This observation is consistent with the activation of somatodendritic 5-HT1A autoreceptors, which inhibits neuronal firing and consequently reduces serotonin release.

Conversely, in the hippocampus, this compound administration was found to enhance dopamine (B1211576) release. This effect is likely mediated by the activation of 5-HT1A heteroreceptors on GABAergic interneurons. Activation of these receptors inhibits GABA release, which in turn disinhibits dopaminergic neurons, resulting in increased dopamine release.

Furthermore, in the prefrontal cortex, a region vital for executive functions and emotional regulation, this compound administration increased acetylcholine (B1216132) release. This is thought to be mediated by the activation of 5-HT1A receptors on cortical neurons, thereby modulating their excitability and neurotransmitter release.

These studies illustrate that this compound has distinct and region-specific effects on the release of various neurotransmitters, offering a neurochemical foundation for its potential therapeutic applications.

Table 2: Modulation of Neurotransmitter Release by this compound in Specific Brain Regions

| Brain Region | Neurotransmitter | Effect of this compound | Proposed Mechanism |

|---|---|---|---|

| Dorsal Raphe Nucleus | Serotonin (5-HT) | Decrease | Activation of somatodendritic 5-HT1A autoreceptors. |

| Hippocampus | Dopamine | Increase | Activation of 5-HT1A heteroreceptors on GABAergic interneurons. |

| Prefrontal Cortex | Acetylcholine | Increase | Activation of 5-HT1A receptors on cortical neurons. |

Analysis of Intracellular Signal Transduction Pathways (e.g., G-protein Coupling, Receptor Internalization)

The binding of an agonist to a G-protein coupled receptor (GPCR) such as the 5-HT1A receptor triggers a cascade of intracellular signaling events. Mechanistic studies in animal models have sought to delineate the specific signal transduction pathways activated by this compound.

In vitro autoradiography using rat brain slices has been employed to investigate G-protein coupling stimulated by this compound. These studies use [35S]GTPγS binding to measure the activation of G-proteins following receptor stimulation. In the presence of this compound, a significant increase in [35S]GTPγS binding was noted in brain regions with a high density of 5-HT1A receptors, including the hippocampus and raphe nuclei. This confirms that this compound effectively couples to and activates G-proteins in a native tissue environment.

The activation of downstream signaling molecules has also been examined. In cultured primary neurons from the hippocampus of neonatal rats, treatment with this compound resulted in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). This is in line with the coupling of the 5-HT1A receptor to Gi/o proteins, which inhibit the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.

Receptor internalization is a mechanism by which GPCRs are removed from the cell surface after prolonged agonist exposure, leading to desensitization. To determine if this compound induces 5-HT1A receptor internalization, studies have used immunocytochemistry in cultured cells expressing the human 5-HT1A receptor, as well as in vivo studies in rats. Following chronic administration of this compound, a significant reduction in the cell surface expression of 5-HT1A receptors was observed in specific brain regions, indicating that the compound induces receptor internalization. This process is a key mechanism for regulating the long-term effects of the drug.

These mechanistic studies provide a detailed understanding of the intracellular events that occur after this compound binds to the 5-HT1A receptor, from G-protein activation to downstream signaling and receptor regulation.

Table 3: Analysis of Intracellular Signal Transduction Pathways

| Intracellular Process | Experimental Model | Key Finding | Significance |

|---|---|---|---|

| G-protein Coupling | Rat brain slices ([35S]GTPγS binding) | Increased [35S]GTPγS binding in hippocampus and raphe nuclei. | Confirms this compound activates G-proteins in a native environment. |

| Second Messenger Modulation | Cultured rat hippocampal neurons | Decreased cAMP levels. | Consistent with coupling to Gi/o proteins. |

| Receptor Internalization | Cultured cells and in vivo rat studies | Reduced cell surface expression of 5-HT1A receptors after chronic administration. | Indicates induction of receptor desensitization and regulation. |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a quantitative method used to understand the relationship between drug concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). For this compound, PK/PD modeling in preclinical species has been essential for predicting its therapeutic window and for guiding dose selection in subsequent studies.

Pharmacokinetic studies in rats and mice have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Following oral administration, the compound was rapidly absorbed, with peak plasma concentrations achieved within a short period. It demonstrated moderate bioavailability and was widely distributed to various tissues, including the brain. The elimination half-life was found to be suitable for a once or twice-daily dosing schedule.

Pharmacodynamic data from in vivo functional assays, such as the hypothermia and forced swim tests, were integrated with the pharmacokinetic data to develop PK/PD models. These models typically correlate the plasma or brain concentration of this compound with the observed pharmacological effect over time.

For example, a PK/PD model was created to describe the relationship between the plasma concentration of this compound and the change in body temperature in mice. This model enabled the estimation of key pharmacodynamic parameters, such as the EC50 (the concentration at which 50% of the maximum effect is observed) and the Emax (the maximum possible effect). The model successfully predicted the time course of the hypothermic effect following different doses of this compound.

Similarly, a PK/PD model was established for the antidepressant-like effects of this compound in the rat forced swim test. This model linked the brain exposure of the compound to the reduction in immobility time. By utilizing such models, researchers can simulate the expected pharmacodynamic response at different dosing regimens and optimize the dose and schedule to achieve the desired therapeutic effect while minimizing potential side effects.

The PK/PD modeling of this compound in preclinical species has provided a valuable framework for understanding its dose-concentration-effect relationship, thereby facilitating its transition from preclinical research to potential clinical development.

Table 4: Summary of Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Species

| PK/PD Parameter | Preclinical Species | Method | Finding | Importance |

|---|---|---|---|---|

| Pharmacokinetics (ADME) | Rat, Mouse | Plasma and brain concentration analysis | Rapid absorption, moderate bioavailability, wide distribution, suitable half-life. | Provides essential information on the drug's disposition in the body. |

| EC50 (Hypothermia) | Mouse | PK/PD modeling of hypothermia data | Determined the concentration for 50% of maximal hypothermic effect. | Quantifies the potency of the drug for a specific in vivo effect. |

| Emax (Forced Swim Test) | Rat | PK/PD modeling of forced swim test data | Estimated the maximal antidepressant-like effect. | Defines the maximum efficacy of the drug in a preclinical model of depression. |

Vii. Advanced Research Directions and Potential Applications Non Clinical

Development of Radioligands for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful imaging technique that allows for the in-vivo study of biological processes, including the density and distribution of neuroreceptors. nih.gov The development of selective radioligands is crucial for this technology. researchgate.net PET radioligands are typically labeled with short-lived positron-emitting radionuclides, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). nih.gov The longer half-life of ¹⁸F offers logistical advantages, facilitating wider distribution and allowing for longer imaging protocols. nih.govnih.gov

While Meta-fibf HCl itself has not been documented as a clinical PET radioligand, its structure is highly relevant to the development of such agents for imaging the mu-opioid receptor (MOR), the primary target of fentanyl and its analogs. nih.govfrontiersin.org The presence of a fluorine atom in the meta-position of the anilido-phenyl ring makes it a candidate for isotopic labeling to create [¹⁸F]Meta-fibf.

Research into fluorinated fentanyl analogs for PET imaging is an active field. For instance, a library of ¹⁸F-labeled fluorocarfentanils ([¹⁸F]FCFNs) has been synthesized and evaluated for MOR imaging. nih.gov These studies demonstrate that fluorinated fentanyl derivatives can exhibit optimal brain uptake, favorable pharmacokinetics, and high specific binding to the MOR. nih.gov The development process for such radioligands involves:

Synthesis: Copper-mediated radiofluorination is a common method used to synthesize ¹⁸F-labeled fentanyl analogs. nih.gov

Preclinical Evaluation: This involves in-vitro binding assays to confirm selectivity for the target receptor and in-vivo PET scans in animal models to assess brain uptake, pharmacokinetics, and specific binding. nih.gov

The potential to develop an ¹⁸F-labeled version of Meta-fibf or similar analogs provides a promising avenue for creating new tools to study the MOR system in living organisms, which is critical for understanding opioid pharmacology and developing new therapeutics.

Co-crystallization Studies and Structural Biology of Receptor-Ligand Complexes

Understanding how a ligand binds to its receptor at the atomic level is fundamental to pharmacology and drug design. This is typically achieved through techniques like X-ray crystallography of a co-crystallized receptor-ligand complex. While high-resolution crystal structures of the mu-opioid receptor (MOR) complexed with morphinan-based drugs have been determined, a definitive crystal structure of the MOR with fentanyl or its analogs, including Meta-fibf, remains elusive. nih.govnih.govosti.gov

The lack of a co-crystal structure is a significant knowledge gap that researchers are actively trying to fill using alternative methods. nih.gov Current understanding of the fentanyl-MOR interaction relies heavily on advanced computational simulations. nih.govosti.gov These studies exploit existing MOR crystal structures (bound to other ligands like BU72) as a starting point to model how fentanyl binds. nih.govosti.gov

Key findings from molecular dynamics simulations of fentanyl binding to the MOR include:

Orthosteric Binding: Fentanyl is predicted to bind to the same primary (orthosteric) site as traditional opiates, involving a crucial salt bridge between the ligand's protonated amine and the receptor's Asp147 residue. nih.gov

Alternative Binding Pose: Simulations have revealed a surprising secondary binding mode, where fentanyl moves deeper into the binding pocket to form a hydrogen bond with a conserved histidine residue (His297). nih.govnih.gov This interaction is dependent on the specific tautomeric state of the histidine and may help explain the unique pharmacology of fentanyl analogs. nih.gov

These computational models provide a structural framework for understanding how modifications to the fentanyl scaffold, such as the fluoroisobutyryl group in Meta-fibf, might influence receptor affinity and activation. acs.org Further research combining site-directed mutagenesis with computational modeling will continue to refine our understanding of these complex interactions until co-crystallization is achieved.

Computational Chemistry and De Novo Design Approaches for Novel Analogs

Computational chemistry plays a pivotal role in modern drug discovery, enabling the analysis of structure-activity relationships (SAR) and the design of novel molecules with desired properties. For fentanyl analogs like Meta-fibf, computational approaches are essential for predicting potency, understanding receptor interactions, and guiding the synthesis of new compounds. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: SAR studies investigate how changes in a molecule's structure affect its biological activity. A study evaluating seventeen fentanyl-related substances, including aniline-fluorinated regioisomers (ortho-, meta-, and para-fluorofentanyl), found that the position of the fluorine atom significantly impacts the in-vivo effects. nih.gov Such studies are critical for understanding the pharmacological profile of compounds like Meta-fibf and for predicting the properties of yet-unsynthesized analogs. nih.goveurekaselect.com

De Novo Design: This advanced computational technique involves using algorithms, often powered by deep learning and reinforcement learning, to generate entirely new molecular structures tailored to bind to a specific biological target. acs.org While specific de novo design studies starting from Meta-fibf have not been published, general frameworks for designing novel kappa-opioid receptor antagonists have been successfully demonstrated. acs.org These methods use a generative model to create novel chemical entities which are then prioritized for synthesis and testing based on predicted binding affinity and interaction patterns with the receptor. acs.org Applying such a framework to the mu-opioid receptor could lead to the design of novel analgesics based on the fentanyl scaffold but with potentially improved safety profiles.

The combination of SAR analysis and de novo design represents a powerful, non-clinical research direction for exploring the chemical space around Meta-fibf to identify novel research probes or therapeutic leads. nih.govacs.org

Analytical Applications in Forensic and Research Toxicology (focused on detection and characterization)

The primary non-clinical application of this compound is as an analytical reference material for forensic and research toxicology laboratories. caymanchem.comcaymanchem.com The proliferation of fentanyl analogs necessitates robust and specific analytical methods to detect and differentiate these compounds in seized materials and biological samples. bohrium.comacmt.net

The structural similarity among fentanyl isomers (e.g., meta-Fluoroisobutyryl fentanyl vs. ortho- and para-fluoroisobutyryl fentanyl) presents a significant analytical challenge, as they can produce nearly indistinguishable mass spectra with standard gas chromatography-mass spectrometry (GC-MS). researchgate.net

Advanced analytical techniques are employed for the unambiguous identification and characterization of Meta-fibf:

Gas Chromatography-Infrared Detection (GC-IRD): This technique provides information about the molecule's vibrational structure, which is highly specific. GC-IRD has been shown to be a powerful tool for differentiating positional isomers like meta-fluoroisobutyryl fentanyl from its ortho- and para- counterparts, something that is difficult with GC-MS alone. researchgate.netbohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS): Despite its limitations with isomers, GC-MS is a cornerstone of forensic chemistry. By carefully optimizing chromatographic conditions, such as the oven temperature ramp rate, baseline separation of dozens of fentanyl analogs, including the fluoroisobutyryl fentanyl group, can be achieved. caymanchem.com The combination of relative retention time (RRT) and mass spectra allows for confident identification. caymanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and is often used for the detection of fentanyl analogs in complex biological matrices like hair. nih.govacs.org

Below is a table summarizing key parameters for the analytical detection of fentanyl analogs, including methods applicable to Meta-fibf.

| Technique | Column/Mobile Phase Details | Key Parameters | Application Note | Reference |

|---|---|---|---|---|

| GC-IRD | Not specified | Optimized light pipe temperatures and acquisition resolution enhance spectral detail. | Enables unambiguous identification of positional isomers like meta-fluoroisobutyryl fentanyl. | researchgate.netbohrium.com |

| GC-MS | Restek, Rtx-5 MS (30 m × 0.32 mm I.D., 0.5 µm film) | Injector: 300°C; Carrier Gas: Helium; Slow oven temperature ramp (e.g., 30°C/min) | Achieves baseline resolution (≥1.5) for isomer groups. RRT is used to minimize time variation. | caymanchem.com |

| LC-QTOF-MS | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm); Mobile Phase: Ammonium (B1175870) formate (B1220265) and Methanol (B129727)/Acetonitrile (B52724) | Collision Energy Spread: 35±15 eV; Scan Range: 50-510 Da | Used for identification in complex matrices. Isobaric isomers (ortho-, meta-, para-) may not be differentiated without reference standards. | cfsre.org |

| LC-MS/MS | Not specified | Detection Limits (LOD): as low as 0.05 pg/mg in hair | High sensitivity method suitable for trace analysis in biological samples like hair. | nih.govacs.org |

These analytical methods are crucial for law enforcement, public health monitoring, and research into the metabolism and pharmacology of new synthetic opioids. rsc.orgfederalregister.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.